molecular formula C8H9NO2S B13809302 2-Methyl-1,3-thiazol-4-yl but-3-enoate CAS No. 533885-84-6

2-Methyl-1,3-thiazol-4-yl but-3-enoate

Cat. No.: B13809302
CAS No.: 533885-84-6
M. Wt: 183.23 g/mol
InChI Key: FEDOKMLVBTZRQZ-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazol-4-yl but-3-enoate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-thiazol-4-yl but-3-enoate typically involves the reaction of 2-methylthiazole with but-3-enoic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazol-4-yl but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,3-thiazol-4-yl but-3-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazol-4-yl but-3-enoate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-thiazol-4-yl but-3-enoate stands out due to its unique combination of a thiazole ring and a but-3-enoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

533885-84-6

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl) but-3-enoate

InChI

InChI=1S/C8H9NO2S/c1-3-4-8(10)11-7-5-12-6(2)9-7/h3,5H,1,4H2,2H3

InChI Key

FEDOKMLVBTZRQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)OC(=O)CC=C

Origin of Product

United States

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